1-Methyl-1H-1,2,3-benzotriazol-4-ol
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazol-4-ol is a heterocyclic compound that features a benzotriazole ring with a methyl group at the 1-position and a hydroxyl group at the 4-position. This compound is part of the benzotriazole family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-benzotriazol-4-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by methylation and hydroxylation steps . The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize automated systems to maintain precise reaction conditions, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-benzotriazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide, are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazol-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-1H-1,2,3-benzotriazol-4-ol exerts its effects varies depending on its application:
Biological Activity: The compound can interact with enzymes and receptors, forming non-covalent interactions such as hydrogen bonds and π-π stacking.
Corrosion Inhibition: It forms a stable coordination compound on metal surfaces, preventing undesirable surface reactions and protecting against corrosion.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the methyl and hydroxyl groups, making it less versatile in certain applications.
2-Methyl-2H-1,2,3-benzotriazol-4-amine: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: A related heterocyclic compound with different nitrogen positioning, affecting its chemical behavior and uses.
Uniqueness: 1-Methyl-1H-1,2,3-benzotriazol-4-ol’s unique combination of methyl and hydroxyl groups at specific positions on the benzotriazole ring enhances its reactivity and broadens its range of applications compared to its analogs .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methylbenzotriazol-4-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-5-3-2-4-6(11)7(5)8-9-10/h2-4,11H,1H3 |
InChI Key |
HRANSTGPPMKSSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)N=N1 |
Origin of Product |
United States |
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